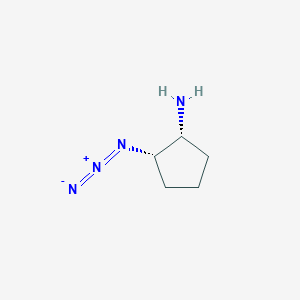

(1R,2S)-2-Azidocyclopentan-1-amine

描述

属性

IUPAC Name |

(1R,2S)-2-azidocyclopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c6-4-2-1-3-5(4)8-9-7/h4-5H,1-3,6H2/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOCVBHEZOMAKH-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N=[N+]=[N-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N=[N+]=[N-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stereochemical Resolution

To isolate the (1R,2S) enantiomer, chiral resolution is necessary. A reported strategy involves converting the racemic amine into diastereomeric salts using (-)-di-p-toluoyl-D-tartaric acid, followed by fractional crystallization. Alternatively, enzymatic resolution with immobilized lipases (e.g., Candida antarctica lipase B) in organic solvents selectively acylates one enantiomer, enabling chromatographic separation.

A third approach involves the reductive amination of 2-azidocyclopentanone. This method, though not directly cited in the search results, is inferred from analogous ketone-amine transformations.

Synthesis of 2-Azidocyclopentanone

Cyclopentanone is converted to its enol triflate using Comins’ reagent, followed by palladium-catalyzed cross-coupling with trimethylsilyl azide (TMSN₃). Hydrolysis yields 2-azidocyclopentanone.

Reductive Amination

The ketone is reacted with ammonium acetate and sodium cyanoborohydride in methanol, producing a racemic amine. Asymmetric variants using chiral auxiliaries (e.g., (R)-α-methylbenzylamine) or organocatalysts (e.g., L-proline) can enhance enantioselectivity.

Analytical Characterization

Successful synthesis is confirmed via:

- ¹H-NMR : Characteristic signals for the cyclopentane backbone (δ 1.2–2.1 ppm), azide-proximal methine (δ 3.3–3.5 ppm), and amine protons (δ 1.8–2.0 ppm).

- 13C-NMR : Azide-bearing carbon at δ 65–70 ppm and amine-bearing carbon at δ 45–50 ppm.

- Chiral HPLC : Resolution using a Chiralpak IA column (hexane:isopropanol 90:10) confirms enantiomeric excess.

Comparative Evaluation of Methods

| Method | Yield (%) | Diastereoselectivity | Steps | Scalability |

|---|---|---|---|---|

| Fe-catalyzed azidation | 50–62 | Low | 1 | High |

| Epoxide ring-opening | 30–40 | Moderate | 4 | Moderate |

| Reductive amination | 45–55 | Variable | 3 | High |

化学反应分析

Types of Reactions

(1R,2S)-2-Azidocyclopentan-1-amine can undergo various chemical reactions, including:

Reduction: The azide group can be reduced to an amine using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The azide group can participate in substitution reactions, forming new carbon-nitrogen bonds.

Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Sodium azide in dimethylformamide or other polar aprotic solvents.

Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.

Major Products Formed

Reduction: (1R,2S)-2-Aminocyclopentan-1-amine.

Cycloaddition: 1,2,3-Triazole derivatives.

科学研究应用

(1R,2S)-2-Azidocyclopentan-1-amine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

作用机制

The mechanism of action of (1R,2S)-2-Azidocyclopentan-1-amine depends on its specific application. In biological systems, azides can act as bioorthogonal chemical reporters, reacting selectively with alkyne-functionalized molecules in living cells without interfering with native biochemical processes. This property is utilized in bioimaging and drug delivery systems.

相似化合物的比较

Research Findings and Data Gaps

- Synthesis : Radical cascades (as in ) might adapt to azide-functionalized cyclopentanes by replacing Bu3SnH with azide-compatible reagents.

- Biological Activity : Neuroprotective sesquiterpenes in highlight the importance of stereochemistry, suggesting that the target compound’s chirality could enhance its bioactivity in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。